Scientific Field: Chemistry
Application Summary: Chlorophenol red is commonly used as a pH indicator. The color change is due to the dissociation of H+ ions.
Method of Application: The indicator is added to a solution, and the color change is observed to determine the pH of the solution.
Results/Outcomes: The color of the solution gives an indication of its pH.
Scientific Field: Environmental Science
Application Summary: The pH properties of Chlorophenol red are used to selectively determine the amount of chlorine dioxide in drinking water.
Method of Application: Chlorophenol red selectively reacts with 0.1–1.9 mg/L chlorine dioxide at pH 7.
Results/Outcomes: The reaction of Chlorophenol red with chlorine dioxide allows for the determination of the amount of chlorine dioxide in drinking water.
Scientific Field: Bioelectrochemistry
Application Summary: Chlorophenol red (CPR) is used as a chromogenic label in electroanalytical devices for Escherichia coli detection.
Method of Application: The CPR moiety undergoes oxidation at carbon substrates (+0.7 V), giving rise to a variety of phenolic intermediates.
Results/Outcomes: The electroanalytical properties of Chlorophenol red allow it to be used for the detection of Escherichia coli.
Chlorophenol red is a synthetic organic compound classified as a sulfonephthalein dye, primarily used as a pH indicator. Its chemical name is 3',3"-dichlorophenolsulfonephthalein, with the molecular formula C₁₉H₁₂Cl₂O₅S and a molecular weight of 423.28 g/mol. This compound exhibits distinct color changes in response to variations in pH, transitioning from yellow in acidic conditions to pink in neutral to alkaline environments. The effective pH transition range for Chlorophenol red is approximately 4.8 to 6.4, though some sources indicate a slightly broader range .
Chlorophenol red undergoes reversible acid-base reactions, where it exists in different ionic forms depending on the pH of the solution. In acidic conditions, it appears yellow, while in neutral to alkaline conditions, it shifts towards red or pink hues. This behavior is attributed to the protonation and deprotonation of the phenolic hydroxyl group, which alters the electronic structure and thus the color of the compound .
In addition to its role as a pH indicator, Chlorophenol red can participate in redox reactions, particularly when combined with hydrogen peroxide and iron ions, leading to significant color changes that can be quantitatively measured .
Chlorophenol red has been investigated for its potential biological applications. It has been used as a chromogenic label in various assays due to its colorimetric properties. Studies have indicated its effectiveness in detecting bacterial contamination, particularly Escherichia coli, by utilizing its electrochemical properties at disposable carbon electrodes . Furthermore, it has been noted for its relatively low toxicity and stability in biological systems, making it suitable for various laboratory applications.
The synthesis of Chlorophenol red typically involves the reaction of phenols with sulfonic acids under controlled conditions. One common method includes:
Chlorophenol red is widely utilized across various fields:
Research has shown that Chlorophenol red interacts with various metal ions and compounds, influencing its colorimetric properties. For instance, studies demonstrate that the presence of iron ions can significantly alter its absorption spectrum and visual appearance when combined with hydrogen peroxide . These interactions are crucial for developing sensitive detection methods for contaminants in environmental samples.
Chlorophenol red shares structural similarities with other sulfonephthalein dyes but exhibits unique properties that distinguish it from them. Here are some notable similar compounds:
Compound Name | Chemical Formula | pH Transition Range | Unique Features |
---|---|---|---|
Phenol Red | C₁₉H₁₁NaO₃S | 6.8 - 8.4 | More alkaline range; commonly used in cell culture |
Bromothymol Blue | C₂₃H₂₄Br₂O₅S | 6.0 - 7.6 | Changes from yellow to blue; used extensively in biological assays |
Thymol Blue | C₂₃H₂₅O₃S | 1.2 - 2.8 (acidic) / 8.0 - 9.6 (alkaline) | Dual range indicator; useful for both acidic and basic solutions |
Chlorophenol red's narrow transition range makes it particularly effective for specific applications where precise pH measurement is critical, such as monitoring food safety and assessing paper acidity in conservation efforts .
Chlorophenol red, systematically named 3,3-bis(3-chloro-4-hydroxyphenyl)-3H-2,1-benzoxathiole-1,1-dioxide, belongs to the sulfonephthalein family of compounds characterized by their benzoxathiole core structure [1] [2]. The synthesis of chlorophenol red follows established pathways for sulfonephthalein derivatives, involving multi-step organic transformations that require precise control of reaction conditions.
The fundamental synthetic approach begins with the preparation of the benzoxathiole framework through sulfonation reactions. The process typically involves o-sulfobenzoic acid anhydride as a key starting material, which undergoes reaction with chlorinated phenol derivatives . The synthesis proceeds through a multi-step mechanism where sulfonation creates a sulfonated intermediate that subsequently undergoes cyclization to form the final benzoxathiole structure .
The chlorination step is particularly critical in achieving the desired substitution pattern. Phenol substrates are chlorinated using controlled chlorination reactions to produce the 3-chloro-4-hydroxyphenyl moieties that characterize chlorophenol red . This chlorination must be carefully controlled to achieve selective substitution at the meta position relative to the hydroxyl group while avoiding over-chlorination or undesired isomer formation.
The sulfonation reaction involves the introduction of sulfur trioxide to create the sulfonic acid functionality that is subsequently incorporated into the benzoxathiole ring system . Temperature control during this step is essential, as sulfonation reactions are highly exothermic and can lead to decomposition or side reactions if not properly managed [16].
Cyclization represents the final step in forming the benzoxathiole core, where the sulfonated intermediate undergoes intramolecular ring closure. This reaction typically requires elevated temperatures and may involve acid catalysis to promote the cyclization process . The reaction conditions must be optimized to favor the formation of the desired six-membered benzoxathiole ring while minimizing competing reactions.
Alternative synthetic pathways have been explored for related sulfonephthalein compounds, including direct condensation methods and modified cyclization approaches [6]. These methodologies often employ transition metal catalysts or photocatalytic systems to enhance reaction efficiency and selectivity [6].
Purification of chlorophenol red requires sophisticated techniques to achieve the high purity standards necessary for analytical applications. The compound's structure and chemical properties present unique challenges that must be addressed through carefully designed purification protocols.
Crystallization represents the primary method for purifying chlorophenol red and related sulfonephthalein compounds. The process typically involves dissolution in appropriate solvents followed by controlled precipitation to achieve high-purity crystalline material [14]. Glacial acetic acid has been identified as an effective crystallization medium for chlorophenol red, providing good solubility at elevated temperatures while promoting selective crystallization upon cooling [14].
Solvent selection plays a crucial role in optimization of crystallization conditions. Chlorophenol red demonstrates differential solubility in various solvents, with enhanced solubility in polar protic solvents such as ethanol and water compared to non-polar systems [4] [15]. The compound shows solubility of 30 milligrams per milliliter in water, 80 milligrams per milliliter in ethanol, and 50 milligrams per milliliter in methyl cellusolve [4].
Temperature control during crystallization is essential for achieving optimal crystal morphology and purity. Stripping crystallization techniques have been successfully applied to related chlorophenol compounds, demonstrating the effectiveness of controlled cooling protocols in achieving high-purity products [9]. This method combines melt crystallization with vaporization processes to produce solid products with enhanced purity [9].
The crystallization process typically involves initial dissolution at elevated temperatures followed by controlled cooling to promote nucleation and crystal growth [10]. Seeding techniques may be employed to control crystal size distribution and improve reproducibility of the crystallization process [10].
Recrystallization protocols often involve multiple crystallization cycles to achieve the desired purity levels. Each cycle involves dissolution of the crude material in hot solvent, filtration to remove insoluble impurities, and controlled cooling to precipitate purified product [10]. The process may be repeated until spectroscopic analysis confirms achievement of target purity specifications.
Advanced purification techniques such as column chromatography may be employed for laboratory-scale preparations or when extremely high purity is required. These methods exploit differences in polarity and molecular interactions to achieve separation of chlorophenol red from structurally related impurities [27].
Industrial production of chlorophenol red requires scaling of laboratory synthesis methods while maintaining product quality and economic viability. The manufacturing process involves several critical considerations including raw material sourcing, process optimization, and waste management.
The industrial synthesis typically begins with large-scale sulfonation reactions using established sulfuric acid production infrastructure [16]. Solid sulfur serves as the primary raw material, usually in pellet form produced through the Claus process [16]. The sulfur undergoes combustion in air to produce sulfur dioxide, which is subsequently converted to sulfur trioxide through catalytic oxidation [16].
Temperature control represents a major challenge in industrial-scale sulfonation processes due to the highly exothermic nature of these reactions [16]. Industrial reactors employ sophisticated cooling systems with circulating cooling water to maintain constant temperatures and prevent thermal runaway [16]. Multi-tube film reactors are commonly used to provide adequate heat transfer surface area while maintaining precise temperature control [16].
The industrial process requires careful control of reactant stoichiometry to achieve optimal yields while minimizing formation of byproducts. Automated feed systems ensure precise addition of organic substrates to the sulfonation reactor, with continuous monitoring of reaction parameters including temperature, pressure, and reactant concentrations [16].
Quality control during manufacturing involves continuous monitoring of color development, which serves as a critical indicator of product quality [16]. Color impairment can result from elevated reaction temperatures or other process deviations, making real-time monitoring essential for maintaining product specifications [16].
Industrial purification processes often employ continuous crystallization systems rather than batch methods used in laboratory settings. These systems provide improved control over crystal size distribution and enable higher throughput while maintaining product quality standards [20].
Waste management considerations are particularly important in industrial sulfonation processes due to the generation of acidic waste streams. Neutralization systems using lime slurry are commonly employed to neutralize excess sulfuric acid and convert it to calcium sulfate for disposal [20]. The neutralized slurry requires heating and filtration to separate solid waste products from liquid streams [20].
Environmental controls include gas scrubbing systems to remove sulfur dioxide and other volatile compounds from reactor off-gases [20]. These systems typically employ caustic solutions to neutralize acidic gases before atmospheric discharge [20].
Irritant